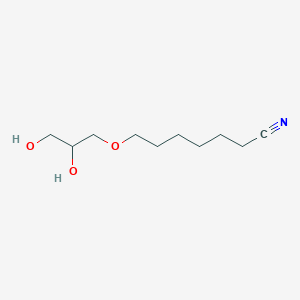
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an iodine atom and a methoxymethyl group attached to the benzopyran core. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- typically involves the iodination of a suitable benzopyran precursor. One common method is the electrophilic substitution reaction, where iodine is introduced into the benzopyran ring using iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or nitric acid (HNO3). The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce the benzopyran ring.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Deiodinated benzopyran or reduced benzopyran derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The iodine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Known for its antimicrobial and antioxidant properties.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Studied for its potential use in photodynamic therapy.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- is unique due to the presence of the iodine atom and methoxymethyl group, which can significantly alter its chemical and biological properties compared to other benzopyran derivatives. These functional groups can enhance the compound’s reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
162971-24-6 |
|---|---|
Formule moléculaire |
C11H11IO3 |
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
3-iodo-3-(methoxymethyl)-4H-chromen-2-one |
InChI |
InChI=1S/C11H11IO3/c1-14-7-11(12)6-8-4-2-3-5-9(8)15-10(11)13/h2-5H,6-7H2,1H3 |
Clé InChI |
RADYBIPISSYRQD-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CC2=CC=CC=C2OC1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)




![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
